N-(3-acetylphenyl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c1-17(30)18-7-5-9-20(15-18)26-25(31)19-8-6-14-29(16-19)24-13-12-22(27-28-24)21-10-3-4-11-23(21)32-2/h3-5,7,9-13,15,19H,6,8,14,16H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUOPJQBJQVBQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the pyridazine ring. The phenyl groups with acetyl and methoxy substituents are then attached through various coupling reactions. The final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of coupling reagents like carbodiimides and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone or nitro groups to alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3-acetylphenyl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological effects. For example, it may bind to a particular enzyme’s active site, blocking its activity and thereby modulating a biochemical pathway.
Comparison with Similar Compounds
Structural and Functional Comparison
Key structural differences and similarities among related compounds are summarized below:
Substituent Effects on Bioactivity
- 3-Acetylphenyl (Target) vs.
- 2-Methoxyphenyl (Target) vs. Trifluoromethyl Pyridyl () :
Methoxy’s electron-donating nature supports π-π stacking, whereas trifluoromethyl’s electronegativity may enhance interactions with hydrophobic enzyme pockets . - Pyridazine Core (Target) vs. Pyrrolopyrimidine () :
Pyridazine’s nitrogen-rich structure may favor kinase binding, while pyrrolopyrimidine’s fused ring system improves selectivity for ALK mutants .
Research Implications and Gaps
- Biological Targets : While the target compound’s pyridazine core suggests kinase or autotaxin modulation, further assays are needed to confirm activity .
Q & A
Q. Synthesis Steps :
Piperidine-3-carboxamide core formation : Achieved via coupling reactions using carbodiimides (e.g., EDC) under anhydrous conditions in dichloromethane at 0–5°C to minimize side reactions .
Pyridazine ring functionalization : Suzuki-Miyaura coupling introduces the 2-methoxyphenyl group, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres .
Final assembly : Amide bond formation between intermediates, optimized using Hünig’s base (DIPEA) to maintain pH ~8.5 .
Q. Critical Parameters :
- Temperature control : Low temperatures prevent decomposition during coupling.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reagent solubility .
- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .
Advanced: How can researchers resolve contradictions in pharmacological data across studies?
Contradictions often arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. SH-SY5Y) or receptor isoforms .
- Compound purity : Impurities >5% can skew dose-response curves; validate purity via LC-MS and ¹H/¹³C NMR .
- Experimental design : Standardize protocols (e.g., IC₅₀ measurements using fluorescent probes vs. radioligands) .
Q. Resolution Strategy :
- Replicate studies under identical conditions.
- Cross-validate using orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays) .
Basic: What methodologies confirm structural integrity and purity post-synthesis?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR verifies substituent positions and stereochemistry .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for pharmacological assays) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ ion matching theoretical values) .
Advanced: How can computational methods optimize synthesis pathways?
- Reaction path search : Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates to identify low-energy pathways .
- Machine learning : Train models on existing reaction databases to predict optimal catalysts (e.g., Pd vs. Ni) .
- Solvent screening : COSMO-RS simulations identify solvents that maximize yield while minimizing side reactions .
Advanced: How does pyridazine substitution affect biological target interactions?
Q. Structure-Activity Relationship (SAR) Insights :
- 2-Methoxyphenyl vs. cyclopropyl : Methoxy groups enhance solubility but may reduce CNS penetration due to increased polarity .
- Electron-withdrawing groups : Nitro or fluoro substituents at the pyridazine 4-position improve enzyme inhibition (e.g., kinase targets) but increase metabolic instability .
Q. Methodology :
- Synthesize analogs with systematic substitutions.
- Test binding affinity via surface plasmon resonance (SPR) and functional activity in cell-based assays .
Advanced: What strategies enhance pharmacokinetic properties in analog design?
- Improving solubility : Introduce polar groups (e.g., sulfonamides) on the piperidine ring without disrupting target binding .
- Metabolic stability : Replace labile esters (e.g., acetyl) with bioisosteres like trifluoromethyl .
- Plasma protein binding (PPB) : Reduce lipophilicity (logP <3) via halogen substitution to minimize off-target interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
